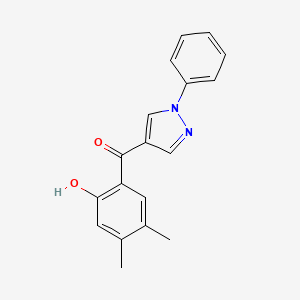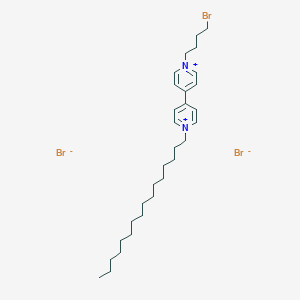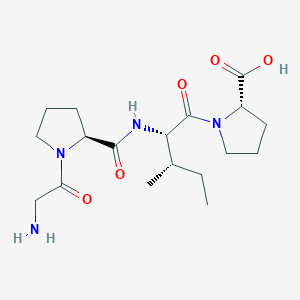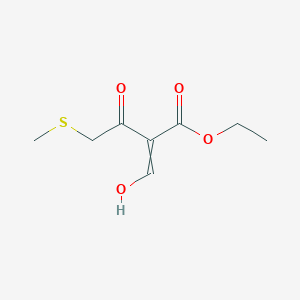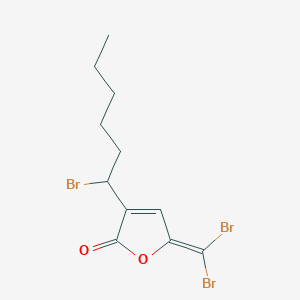
2(5H)-Furanone, 3-(1-bromohexyl)-5-(dibromomethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Furanone, 3-(1-bromohexyl)-5-(dibromomethylene)- is a synthetic organic compound that belongs to the furanone family This compound is characterized by the presence of a furanone ring substituted with a 1-bromohexyl group and a dibromomethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3-(1-bromohexyl)-5-(dibromomethylene)- typically involves multiple steps. One common method includes the bromination of a precursor furanone compound. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the bromine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 3-(1-bromohexyl)-5-(dibromomethylene)- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atoms or to convert the dibromomethylene group to a different functional group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azide or thiocyanate derivatives, while oxidation reactions may produce carboxylic acids or ketones.
Scientific Research Applications
2(5H)-Furanone, 3-(1-bromohexyl)-5-(dibromomethylene)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 3-(1-bromohexyl)-5-(dibromomethylene)- involves its interaction with molecular targets through its reactive bromine atoms. These atoms can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2(5H)-Furanone, 3-(1-bromoethyl)-5-(dibromomethylene)
- 2(5H)-Furanone, 3-(1-bromopropyl)-5-(dibromomethylene)
- 2(5H)-Furanone, 3-(1-bromobutyl)-5-(dibromomethylene)
Uniqueness
2(5H)-Furanone, 3-(1-bromohexyl)-5-(dibromomethylene)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds with shorter alkyl chains, the 1-bromohexyl group provides different steric and electronic properties, influencing its interactions and applications.
Properties
CAS No. |
219640-54-7 |
|---|---|
Molecular Formula |
C11H13Br3O2 |
Molecular Weight |
416.93 g/mol |
IUPAC Name |
3-(1-bromohexyl)-5-(dibromomethylidene)furan-2-one |
InChI |
InChI=1S/C11H13Br3O2/c1-2-3-4-5-8(12)7-6-9(10(13)14)16-11(7)15/h6,8H,2-5H2,1H3 |
InChI Key |
HCKFSKHXLXLCKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC(=C(Br)Br)OC1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


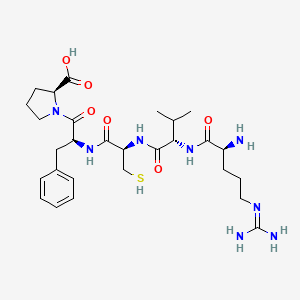
![6-Methyl-5-[2-(3-nitrophenyl)ethenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B12574433.png)
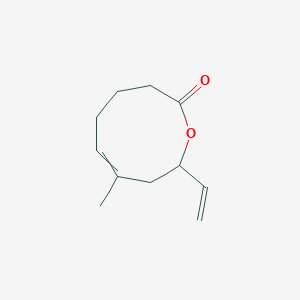
![1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl-](/img/structure/B12574451.png)
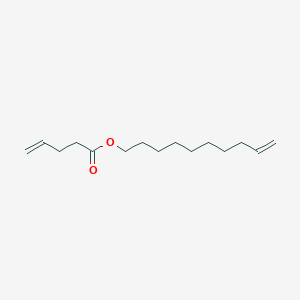
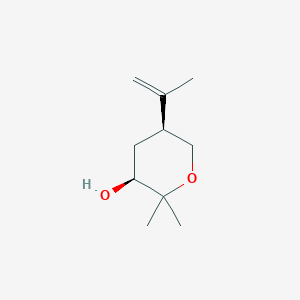
![Silane, tris(1-methylethyl)[(5-methyl-2-furanyl)oxy]-](/img/structure/B12574465.png)
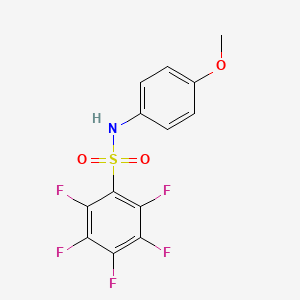
![[Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol](/img/structure/B12574471.png)
